C18:1-Ceramide, also known as N-oleoyl-sphingosine, is a well-defined, naturally occurring sphingolipid composed of a D-erythro-sphingosine base and an amide-linked, monounsaturated C18:1 (oleic) fatty acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcgx074-8NfyHAkWesgP6D7IAUXEEIwhXQaaFd9PSoaRpi12eEUGmcaTvnHlGfY1RmEbb20DiTgC5ZpaFpsjnvWStCwq4ANOt4nUWdigkI6sv1vxQj_qynKWPsXNV9LbJVQnZ-DHyIzdGdKQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEchCiZDQfMc7zCnmlxDodvAsp40YNAkMneBcrqXT_811KMi_mYHJxd_E2UDcgvCb-KKHB8-GUMIxFYOyNh8D7gVAdEg8GE690rBxVvUBCNw-IOtK08K6Pixu_57I5R0tDfzO2W3LYe39_GnCOGWOk9Pu68fI28DCIA)] As a fundamental component of eukaryotic cell membranes, it plays a crucial role in regulating membrane structure, fluidity, and the formation of signaling platforms.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPo06bMYs0vHUtKkzIw-4QULXtGOD8lk8YNXyvXbW-VmyBmFQJkEYX5aCAv884zXfOH8OK8rOEQpGoZKvYGbk5MsbJ7qU37DoA7zfI_XA_kJd8qPEd3RS6w7sYQ-9xvgt)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsLXGzSSVVmJjkQMLCK1UlNraVWwOOvJP2b91g515rhJ5JAZCcxjBM3g0OMbvGhYdaTTVi4nw-fHs8Hem7yVZIzMAKgTNs8wjOuDsglbHmtW336dVngw-VqU7iOTllzDM%3D)] The specific length and cis-unsaturation of its C18:1 acyl chain are critical determinants of its biophysical properties and biological activities, distinguishing it from saturated or different-chain-length ceramide analogs.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH03nfocHDQIGFUJG7Da5FCARe7XaKstc4sdHayB-wEW3TYAW9oVduch0I7a8pD62PAaZy87TMVCGv8RRRkrqeenhVu5kOFidIv5I5NmnauWVVtEbX9QnC_-q6GhFgzqJhsszLzL6U87EPiVg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdkQ-0sU2wQ8BtEY74h6nOvQ2dhmFeYuaqwJTVSOEoj8jF-o7E_dx8lylgZo6cFLfy7FcmOkZAbdF6jktVpgDcLerJwA5rf9nSYTzy4oDNGKObp3dHIZpy3U12nt_SxSbRaZ_7tVXk0wUqDs1qxp_5Odg3RdY7K208O8SViSbX1u_aFXDhe2pLJhIojd0vuBBAmFzLm9VPTvGBpwoFvycGqBbVb6ifq4YBhBDattP2KokHaq4Jt4tIpyRzo_7j7QhfTTro8mTTlpB9_itPI_ycoD1ecytWh9yD64c%3D)]
Substituting C18:1-Ceramide with saturated analogs (e.g., C16:0- or C18:0-Ceramide) or those with different chain lengths is a critical experimental error. The cis-double bond in the C18:1 oleoyl chain introduces a kink that fundamentally alters molecular packing, membrane fluidity, and interaction with cholesterol.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHasNfO3HjZKeuoEIpW9CzuPRa4nCa5RrxyoTFbnFHgnADaBJzlwRhuXF0chgHClfkC8wBj5xGh4ZOlp_WCvGs7BF03i2SXA6at4fKYegp_fhq8rf6u-RKUPvg4mmsHKls69fJR1QV4x6sBmw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1BSnwy4q63U7EL5vTLmb_JoSBg7K1RCSZFWljhTzpfvMy4yW4jDAHnGx0Gy4HlUW9kX0c2q6sCv_y-Q14ak4Xo2YjTsQc4hd3rA1SjjI2h3wWtQe9DCwJjG8q_honetMPZK1bhooxGn5GRw%3D%3D)] This structural difference leads to distinct outcomes in biological systems; for instance, unlike its saturated counterparts, monounsaturated C18:1-Ceramide does not significantly reduce cell viability or induce apoptosis in certain cell lines.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH03nfocHDQIGFUJG7Da5FCARe7XaKstc4sdHayB-wEW3TYAW9oVduch0I7a8pD62PAaZy87TMVCGv8RRRkrqeenhVu5kOFidIv5I5NmnauWVVtEbX9QnC_-q6GhFgzqJhsszLzL6U87EPiVg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)] This demonstrates that acyl chain saturation is a primary determinant of biological function, making C18:1-Ceramide and its saturated analogs non-interchangeable for achieving reproducible results in membrane biophysics and cell signaling studies.
In domain-forming model membranes (DPPC/DOPC/cholesterol), C18:1-Ceramide actively destabilizes ordered lipid domains, melting them at lower temperatures. This is in direct contrast to saturated C16:0 and C18:0 ceramides, which were found to stabilize these domains and cause them to persist at higher temperatures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] Small-angle neutron scattering (SANS) data showed that at 15°C, vesicles containing C18:1-Ceramide exhibited only ~40% of the total scattering (Porod invariant, Q) compared to the ceramide-free baseline, indicating significantly reduced lipid segregation.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] Conversely, C16:0 and C18:0 ceramides increased the scattering invariant, signifying enhanced domain stability.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]
| Evidence Dimension | Lipid Domain Stability (Porod Invariant, Q, from SANS) |
| Target Compound Data | Destabilizes domains; reduces Porod invariant (Q) to ~40% of baseline at 15°C |
| Comparator Or Baseline | C16:0-Ceramide & C18:0-Ceramide: Stabilize domains and increase Porod invariant (Q) above baseline |
| Quantified Difference | Qualitatively opposite effect on domain stability, with C18:1-Ceramide causing a ~60% reduction in lipid segregation signal compared to baseline. |
| Conditions | Large unilamellar vesicles (DPPC/DOPC/cholesterol 2.75:1 molar ratio) at 15°C, 25°C, and 35°C. |
For creating fluid membrane models or formulations, C18:1-Ceramide is the correct choice, whereas saturated ceramides should be selected for inducing rigid, gel-phase domains.
In studies using a traceless chemical ligation method to deliver specific ceramides into HeLa cells, monounsaturated C18:1-Ceramide caused no significant reduction in cell viability.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] In stark contrast, the delivery of fully saturated C16:0 or C18:0 ceramides resulted in a significant decrease in cell viability, a key indicator of apoptosis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] This differential effect is attributed to the inability of unsaturated ceramides to form the rigid, ceramide-enriched membrane domains required to recruit pro-apoptotic proteins like Bax to the mitochondria.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]
| Evidence Dimension | Cell Viability / Apoptosis Induction |
| Target Compound Data | No significant reduction in cell viability |
| Comparator Or Baseline | C16:0-Ceramide & C18:0-Ceramide: Significant reduction in cell viability |
| Quantified Difference | Qualitatively opposite biological outcome (non-apoptotic vs. pro-apoptotic). |
| Conditions | Traceless chemical ligation delivery of specific ceramides into HeLa cells. |
This compound is essential as a negative control or for studying non-apoptotic signaling pathways, where using a saturated ceramide would produce confounding cell death.
The synthesis of specific ceramide species is tightly regulated by a family of six mammalian ceramide synthases (CerS), each with distinct acyl-CoA substrate preferences.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)] For example, CerS5 shows a strong preference for C16-CoA to produce C16:0-Ceramide, while CerS2 primarily utilizes C22-C24-CoAs.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)] CerS4 is responsible for generating ceramides with C18-C22 acyl chains, including C18:1-Ceramide.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDiT_riCHBiXUXi3TDmAyHCl8zV3ex9KFJo9dWFmKLT3bh1c8UaZbg4L2UKIjFfPayO_RCQ1vnsjiIvHRO7gncWPZw5shbRQA2bntKlruHSMNnIRfZ0g0l12r3GHQfRbfsiJOZCuUJY4ZWiw%3D%3D)] This enzymatic specificity means that supplying C18:1-Ceramide directly allows researchers to bypass specific CerS enzymes, providing a precise tool to study the downstream effects of this specific ceramide species without altering the endogenous synthesis pathways of other ceramides.
| Evidence Dimension | Enzymatic Synthesis Specificity |
| Target Compound Data | Product of CerS4 activity, utilizing oleoyl-CoA. |
| Comparator Or Baseline | C16:0-Ceramide (product of CerS5/6); C22:0-Ceramide (product of CerS2). |
| Quantified Difference | Different ceramide synthase isoenzymes exhibit distinct and non-overlapping substrate specificities for fatty acyl-CoAs. |
| Conditions | In vitro and in-cell ceramide synthase activity assays. |
To study the specific metabolic fate or signaling function of C18:1-Ceramide, direct administration is required, as altering precursor pools or enzyme expression would non-specifically affect multiple ceramide species.
Based on its demonstrated ability to destabilize and fluidize lipid domains, C18:1-Ceramide is the appropriate choice for constructing model membranes or liposomes that need to remain in a fluid, liquid-disordered state, rather than forming the rigid gel phases induced by saturated ceramides like C16:0-Ceramide.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]
Given its failure to induce apoptosis or reduce cell viability in contrast to saturated ceramides, C18:1-Ceramide serves as an essential negative control in studies investigating ceramide-mediated cell death, ensuring that observed effects are specifically due to pro-apoptotic ceramide species.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)]
The distinct, non-apoptotic signaling profile of C18:1-Ceramide makes it the specific tool for elucidating the unique biological functions of monounsaturated ceramides in processes like cell migration or membrane fluidity regulation, without the confounding variable of apoptosis induction.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY-C9BVvfn1OokZWDgZta5SbsVNs1nPlv6uZU1Nvmr2DraYpgibA1fjjGZVhtXuPrcs_vsyDrZd_VNXBBf5QqNtSonKuiFp1afuW-nPXTdoRMJVFtktonW0Eq7jVZS-4X5B6OPZBV0oftt)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbGZqJU-Ex0WR_YE63EPiXxlwB6YE9v4iGEYmxiOcHWU7JzN6C8WoEEX3pyPyNAGIvicvXUecM9YUTnCvF2IFADn5Rt6Ym_EWk5cPG9ClsPHyS4H1lYolSufACLkssi5bg8p6UpeEIDkMCjA%3D%3D)]
As a specific product of CerS4, this compound can be used to probe the downstream metabolic pathways of C18-ceramides, such as conversion to sphingomyelin or glucosylceramide, without activating the synthesis pathways that originate from other ceramide synthases like CerS5/6 or CerS2.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDiT_riCHBiXUXi3TDmAyHCl8zV3ex9KFJo9dWFmKLT3bh1c8UaZbg4L2UKIjFfPayO_RCQ1vnsjiIvHRO7gncWPZw5shbRQA2bntKlruHSMNnIRfZ0g0l12r3GHQfRbfsiJOZCuUJY4ZWiw%3D%3D)]